Ursodeoxycholic-2,2,4,4-D4 acid is a deuterated derivative of ursodeoxycholic acid, a bile acid that plays a crucial role in the solubilization of cholesterol and the regulation of bile flow. Ursodeoxycholic acid is utilized therapeutically for conditions such as cholestatic liver diseases and gallstone dissolution. The deuterated form, with its unique isotopic labeling, is particularly valuable in pharmacokinetic studies and metabolic research due to its enhanced stability and traceability.
Ursodeoxycholic acid is primarily derived from the bile of bears and can also be synthesized chemically from other bile acids, such as cholic acid or chenodeoxycholic acid. The introduction of deuterium atoms in the synthesis process provides specific advantages in tracing metabolic pathways and understanding drug interactions.
Ursodeoxycholic-2,2,4,4-D4 acid is classified under bile acids and steroids. It belongs to the category of hydroxysteroids, characterized by their multiple hydroxyl groups and steroid backbone structure.
The synthesis of ursodeoxycholic-2,2,4,4-D4 acid can be achieved through several methods:
The synthesis typically requires precise control over reaction conditions such as temperature, pressure, and pH to achieve optimal yields. For instance, electrochemical methods often utilize aprotic solvents to maintain stability during the reduction process .
Ursodeoxycholic-2,2,4,4-D4 acid retains the core structure of ursodeoxycholic acid but features deuterium atoms at specific positions (C-2 and C-4). This isotopic labeling alters its physical properties while maintaining its biological activity.
The molecular formula for ursodeoxycholic-2,2,4,4-D4 acid is , with a molecular weight that reflects the inclusion of deuterium isotopes.
Ursodeoxycholic-2,2,4,4-D4 acid participates in various biochemical reactions typical of bile acids:
The reactions involving ursodeoxycholic-2,2,4,4-D4 acid are often catalyzed by specific enzymes that recognize the structural nuances introduced by deuteration.
Ursodeoxycholic-2,2,4,4-D4 acid functions primarily by reducing cholesterol absorption in the intestines and promoting bile flow. Its mechanism involves:
Studies have shown that ursodeoxycholic acid can significantly reduce serum cholesterol levels and improve liver histology in patients with cholestatic liver diseases .
Ursodeoxycholic-2,2,4,4-D4 acid has several applications in scientific research:
Ursodeoxycholic-2,2,4,4-d₄ acid (UDCA-d₄) is a deuterium-labeled analog of ursodeoxycholic acid (UDCA), a naturally occurring bile acid. Its molecular formula is C₂₄H₃₆D₄O₄, with a molecular weight of 396.60 g/mol [1] [2]. The deuterium atoms are incorporated at the 2,2,4,4 positions of the steroid nucleus, replacing four hydrogen atoms. This strategic substitution minimizes alterations to the molecule's stereochemistry and reactivity while enabling precise tracking in metabolic studies. The isotopic purity typically exceeds ≥98 atom % D, ensuring minimal interference from unlabeled species in sensitive applications [7] [9].
The compound retains UDCA's characteristic 3α,7β-dihydroxy-5β-cholan-24-oic acid backbone. The deuterium labeling occurs at the non-exchangeable carbon positions (C2 and C4), preserving the acid functionality (C24) and hydroxyl groups (C3, C7), which are critical for receptor interactions and solubility [8]. This structural integrity allows UDCA-d₄ to mimic the biochemical behavior of native UDCA while serving as a distinguishable analytical reference.
Table 1: Structural Characteristics of UDCA-d₄
Property | Specification |
---|---|
Molecular Formula | C₂₄H₃₆D₄O₄ |
Exact Mass | 396.32 g/mol |
Deuterium Positions | 2,2,4,4 |
Isotopic Purity | ≥98 atom % D |
Unlabeled CAS Registry | 128-13-2 |
Labeled CAS Registry | 347841-46-7 |
Mass spectrometry is the primary technique for confirming UDCA-d₄'s structure and isotopic enrichment. The compound exhibits a characteristic mass shift of +4 Da compared to unlabeled UDCA (m/z 392.58 → 396.60) in LC-MS/MS analysis. This shift corresponds to the four deuterium atoms and is detectable in both positive and negative ionization modes [3] [6]. In quantitative applications, UDCA-d₄ serves as an internal standard with minimal matrix interference due to its near-identical chromatographic behavior to analytes. For example, in human plasma assays, it co-elutes with native UDCA but is distinguishable via selective reaction monitoring (SRM) transitions [6].
NMR spectroscopy further validates deuterium placement. ²H-NMR spectra show absent signals at the 2,2,4,4 positions, confirming successful deuterium incorporation. Complementary ¹H-NMR reveals corresponding reductions in proton signal intensities at these sites. The technique also confirms retention of stereochemistry at C3 and C7, critical for biological activity [3] [9].
Table 2: Analytical Signatures of UDCA-d₄
Technique | Key Features |
---|---|
LC-MS/MS | Mass shift: M+4 (396.60 vs. 392.58); SRM transitions: m/z 396.6→396.6 |
¹H-NMR | Reduced intensity at δ 1.0–1.2 (C2 protons) and δ 2.1–2.3 (C4 protons) |
²H-NMR | Signals correlating to C2 and C4 positions |
Chromatography | Retention time identical to UDCA; resolves isomers (e.g., CDCA, DCA) |
UDCA-d₄ synthesis employs catalytic hydrogen-deuterium (H/D) exchange or de novo synthesis from deuterated precursors. The H/D exchange method utilizes platinum or palladium catalysts in deuterium oxide (D₂O) to replace protons at acidic carbons adjacent to carbonyl groups (e.g., C2 and C4) [8]. This approach ensures high regioselectivity but requires optimization to prevent over-deuteration. Alternatively, steroid-based synthesis starts with deuterated cholane intermediates, where deuterium is introduced via reduction of enone precursors using NaBD₄ or LiAlD₄. For example, deuterated lithocholic acid serves as a key intermediate, undergoing regioselective oxidation and reduction to yield UDCA-d₄ [7] [9].
Challenges include avoiding isotopic scrambling and maintaining optical purity. Reaction conditions (pH, temperature) are tightly controlled to preserve the 3α,7β-dihydroxy configuration. Post-synthesis, purification via preparative HPLC removes non-deuterated contaminants and geometric isomers (e.g., chenodeoxycholic acid) [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: